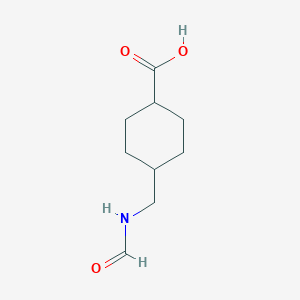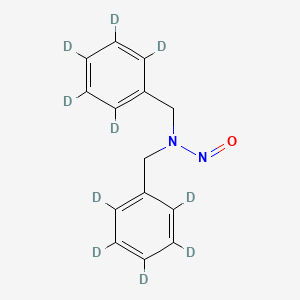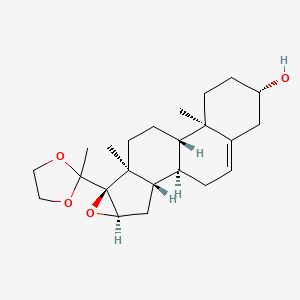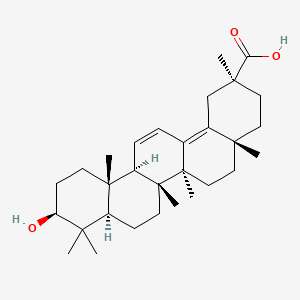![molecular formula C16H22N2 B15293126 1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-bicyclo[111]pent-1-yl-piperazine is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine typically involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [1.1.1]propellane intermediate, which is then subjected to various reactions to form the desired bicyclo[1.1.1]pentane structure.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the bicyclo[1.1.1]pentane core reacts with piperazine derivatives.
Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity. The piperazine moiety can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-amine: Similar structure but with an amine group instead of piperazine.
1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-alcohol: Contains an alcohol group instead of piperazine.
1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-ketone: Features a ketone group in place of piperazine.
Uniqueness
1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine is unique due to its combination of the bicyclo[1.1.1]pentane core and piperazine moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H22N2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
1-benzyl-4-(1-bicyclo[1.1.1]pentanyl)piperazine |
InChI |
InChI=1S/C16H22N2/c1-2-4-14(5-3-1)13-17-6-8-18(9-7-17)16-10-15(11-16)12-16/h1-5,15H,6-13H2 |
InChI Key |
SHUCDXXXFCPPEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C34CC(C3)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


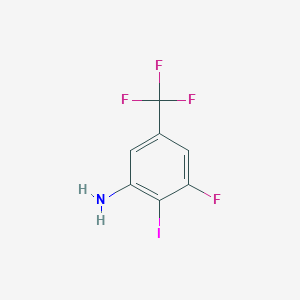
![1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde](/img/structure/B15293056.png)
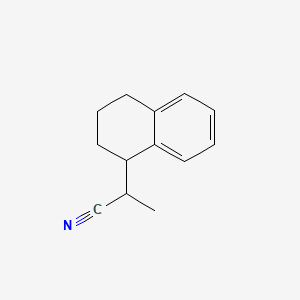
![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)
